

Application Notes & Protocols: 2-Propoxyaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Propoxyaniline hydrochloride*

Cat. No.: *B1644150*

[Get Quote](#)

Introduction: The Strategic Role of 2-Propoxyaniline Hydrochloride

2-Propoxyaniline hydrochloride is a versatile aromatic amine building block utilized in the nuanced world of organic synthesis. As a substituted aniline, its true value lies in the strategic placement of its functional groups: a nucleophilic primary amine and a propoxy ether on an aromatic scaffold. This arrangement makes it a key intermediate in the construction of more complex molecules, particularly within medicinal chemistry and materials science.^{[1][2]} The hydrochloride salt form enhances its stability and shelf-life, making it a reliable starting material for multi-step syntheses. Before its use in reactions requiring the free amine, it is typically neutralized *in situ* with a suitable base.

Anilines, in general, are foundational to the development of new medicines, but their metabolic profiles can sometimes lead to toxicity.^[3] The exploration of structurally unique anilines like 2-propoxyaniline is driven by the need to create novel chemical entities with improved safety and efficacy profiles. This guide provides an in-depth look at its properties, safety protocols, and key applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Physicochemical and Safety Data

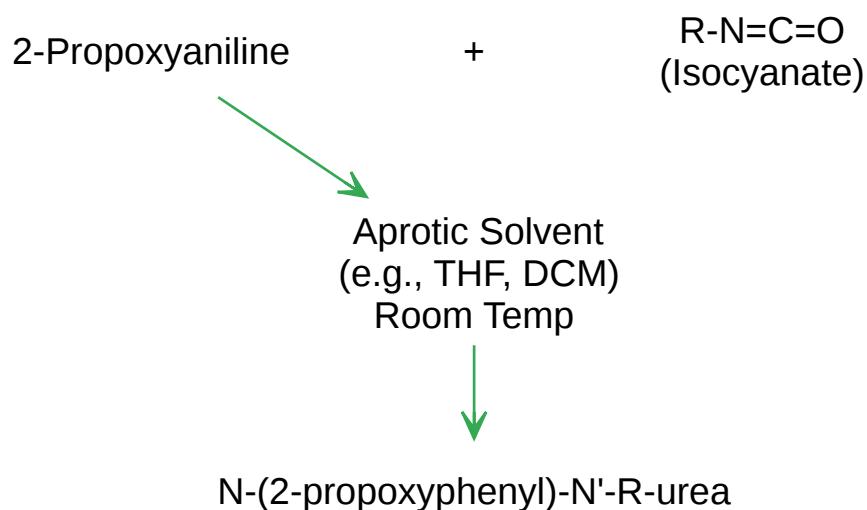
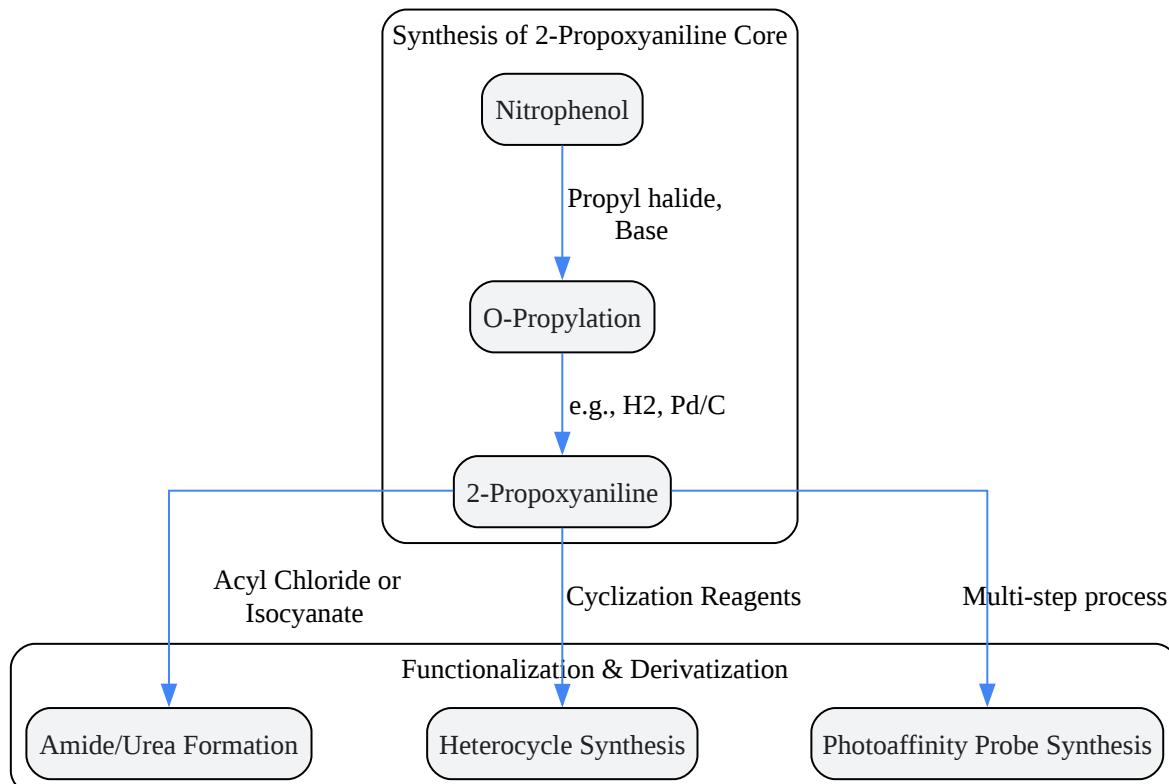
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. **2-Propoxyaniline hydrochloride** should be handled with standard

laboratory precautions.[4]

Property	Value	Source
CAS Number	220594-10-5 (hydrochloride); 4469-78-7 (free base)	[4][5]
Molecular Formula	C ₉ H ₁₄ ClNO	[5]
Molecular Weight	187.67 g/mol	[5]
Appearance	Light yellow to brown solid/liquid	
Melting Point	142 °C	[5]
Boiling Point	249.3 °C at 760 mmHg (free base)	[5]
Solubility	Data not widely available; anilines are typically soluble in organic solvents.	
Storage	2-8°C, protect from light	

Safety & Handling:

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).
- Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[7]
- First Aid: In case of skin contact, wash immediately with copious amounts of water.[4] For eye contact, flush with plenty of water for at least 15 minutes.[4] If inhaled, move to fresh air. [4] Seek medical attention if symptoms persist.
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]



Core Application: Synthesis of Bioactive Molecules and Probes

The primary utility of **2-propoxyaniline hydrochloride** is as a precursor for molecules with specific biological activities. Its structure is particularly relevant in the synthesis of ligands for biological receptors and in the creation of heterocyclic systems, which form the core of many pharmaceuticals.^[8]

A notable application is in the synthesis of derivatives of 5-nitro-2-propoxyaniline. The parent molecule, also known as P-4000 or Ultrasüss, is an artificial sweetener approximately 4,000 times sweeter than sucrose.^{[9][10]} Although banned for consumption in the U.S. due to potential toxicity, its potent activity makes it an interesting subject for receptor-binding studies.^[9] To investigate these interactions, photoreactive derivatives have been synthesized using 2-propoxyaniline as a starting point.^{[11][12]} These derivatives, often containing a diazirine group, can be used in photoaffinity labeling to covalently bind to and identify the sweet taste receptor.^[12]

Logical Workflow: From Precursor to Functional Probe

The diagram below illustrates a generalized synthetic pathway, starting from the synthesis of the 2-propoxyaniline core and extending to its functionalization into a specialized chemical probe.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. news.umich.edu [news.umich.edu]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. employees.delta.edu [employees.delta.edu]
- 7. fishersci.com [fishersci.com]
- 8. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]
- 10. 5-Nitro-2-propoxyaniline [drugfuture.com]
- 11. cir.nii.ac.jp [cir.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: 2-Propoxyaniline Hydrochloride in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1644150#2-propoxyaniline-hydrochloride-in-organic-synthesis-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com